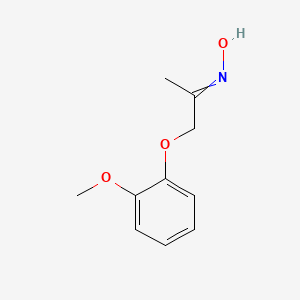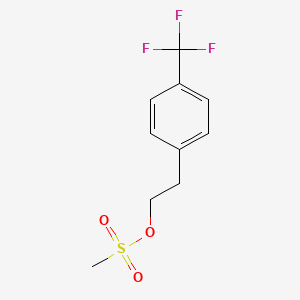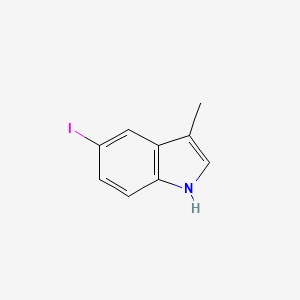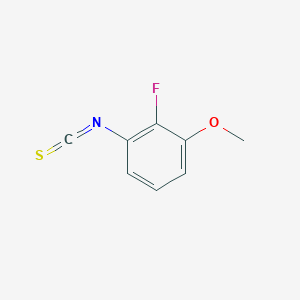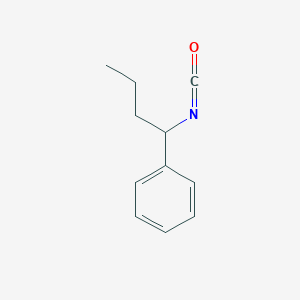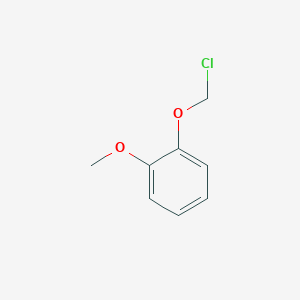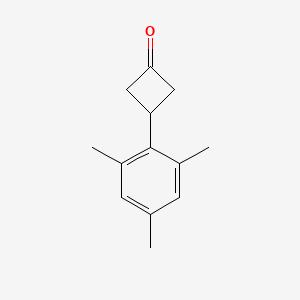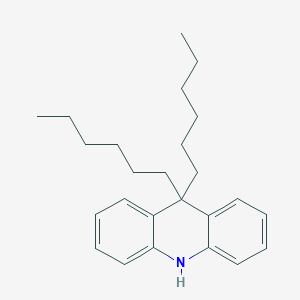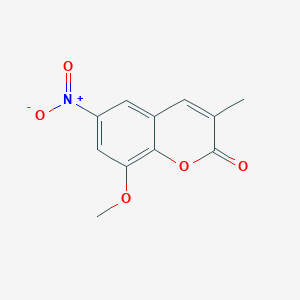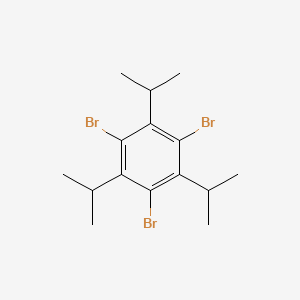
1,3,5-Tribromo-2,4,6-triisopropylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tribromo-2,4,6-triisopropylbenzene is an organic compound with the molecular formula C15H21Br3. It is a derivative of benzene, where three bromine atoms and three isopropyl groups are substituted at the 1, 3, 5, and 2, 4, 6 positions, respectively. This compound is known for its unique structural properties and is used in various chemical synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Tribromo-2,4,6-triisopropylbenzene can be synthesized through several methods:
-
Bromination of 1,3,5-Triisopropylbenzene: : This method involves the bromination of 1,3,5-triisopropylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .
-
Preparation from Aniline: : Another method involves the preparation of 2,4,6-tribromoaniline from aniline, followed by diazotization and subsequent reaction with ethanol to replace the diazonium group with hydrogen, forming this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes using bromine and suitable catalysts. The reaction conditions are optimized to achieve high yield and purity of the product. The final product is often purified through distillation or recrystallization .
化学反应分析
1,3,5-Tribromo-2,4,6-triisopropylbenzene undergoes various chemical reactions, including:
-
Substitution Reactions: : It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide, amine, or thiolate ions. Common reagents include sodium hydroxide, ammonia, and thiols .
-
Oxidation and Reduction: : The compound can be oxidized to form corresponding brominated benzoic acids or reduced to form brominated benzyl alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride .
-
Coupling Reactions: : It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds. This reaction is typically carried out in the presence of a palladium catalyst and a base .
科学研究应用
1,3,5-Tribromo-2,4,6-triisopropylbenzene has several scientific research applications:
-
Chemistry: : It is used as a precursor in the synthesis of various organic compounds, including complex aromatic systems and polymers .
-
Biology: : The compound is used in the study of halogen bonding interactions and their effects on biological systems .
-
Medicine: : It is investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals .
-
Industry: : The compound is used in the production of flame retardants, agrochemicals, and specialty chemicals .
作用机制
The mechanism of action of 1,3,5-tribromo-2,4,6-triisopropylbenzene involves its ability to participate in halogen bonding interactions. The bromine atoms in the compound can form halogen bonds with electron-rich sites in other molecules, influencing their reactivity and stability. These interactions play a crucial role in the compound’s effects on molecular targets and pathways .
相似化合物的比较
1,3,5-Tribromo-2,4,6-triisopropylbenzene can be compared with other similar compounds such as:
-
1,3,5-Tribromobenzene: : This compound lacks the isopropyl groups and has different reactivity and applications .
-
1-Bromo-2,4,6-triisopropylbenzene: : This compound has only one bromine atom and different chemical properties .
-
2,4,6-Triisopropylphenyl Bromide: : This compound has a similar structure but different substitution patterns, leading to different reactivity .
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
分子式 |
C15H21Br3 |
|---|---|
分子量 |
441.0 g/mol |
IUPAC 名称 |
1,3,5-tribromo-2,4,6-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C15H21Br3/c1-7(2)10-13(16)11(8(3)4)15(18)12(9(5)6)14(10)17/h7-9H,1-6H3 |
InChI 键 |
KLXRJWRGHKFRRP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=C(C(=C1Br)C(C)C)Br)C(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-3-[(Ethylsulfonyl)methyl]pyrrolidine](/img/structure/B13696072.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarbonitrile](/img/structure/B13696080.png)
